molecular formula C12H16N2O B1325332 N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide CAS No. 1016506-34-5

N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide

Cat. No. B1325332
CAS RN: 1016506-34-5
M. Wt: 204.27 g/mol
InChI Key: SBQRYEAQTVBICJ-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C12H16N2O . It is a crucial building block of many drug candidates .


Synthesis Analysis

A continuous flow microreactor system was developed to synthesize “this compound” and determine intrinsic reaction kinetics parameters . The synthesis involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 204.27 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex due to the presence of two amine groups in different chemical environments . The reaction involves the selective monoacylation of 4-methylbenzene-1,3-diamine .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been identified and characterized in various research contexts, emphasizing its relevance in synthetic chemistry. For instance, studies have explored its synthesis and analytical characterization, shedding light on its structural properties and potential as a precursor for further chemical modifications (McLaughlin et al., 2016). These efforts are crucial for understanding its chemical behavior and for developing novel compounds with desired properties.

Biological Activity Exploration

  • While specific studies directly investigating the biological activities of N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide are limited, related research into compounds with similar structures provides a foundation for potential biological applications. For example, the study of various synthetic cannabinoids and their analogs, which share structural similarities, helps to understand their interactions with biological systems and potential therapeutic uses (Franz et al., 2017). This line of research is pivotal for drug discovery and development, especially in identifying new therapeutic agents.

Material Science and Chemical Engineering

  • The unique structural features of this compound, such as the cyclobutane ring, make it a subject of interest in material science and chemical engineering. Its synthesis and modification could lead to new materials with novel properties for various industrial applications. Studies focusing on the direct bis-arylation of cyclobutanecarboxamide and the development of trisubstituted cyclobutane scaffolds are examples of research in this direction (Parella et al., 2013).

Regulatory and Safety Considerations

  • Some research has also been directed towards understanding the regulatory and safety aspects of compounds related to this compound. This includes studies on controlled substances and their analogs, highlighting the importance of regulatory frameworks in managing the use of potentially psychoactive compounds (Federal Register, 2017). Such research is essential for ensuring public health and safety while enabling the scientific exploration of new compounds.

properties

IUPAC Name

N-(3-amino-4-methylphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-6-10(7-11(8)13)14-12(15)9-3-2-4-9/h5-7,9H,2-4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQRYEAQTVBICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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